molecular formula C7H12O3 B3051407 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester CAS No. 33537-17-6

3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester

Cat. No. B3051407
CAS RN: 33537-17-6
M. Wt: 144.17 g/mol
InChI Key: ACQFOMVLRAEQCK-UHFFFAOYSA-N
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Patent
US08669208B2

Procedure details

Tosic acid monohydrate (0.132 g, 0.694 mmol) was dehydrated by aezotropic destillation with benzene (3×10 ml) in a rotary evaporator flushed with nitrogen. Thereafter benzene (100 ml) and ethyl 3,3-dimethyloxirane-2-carboxylate (1 g, 6.94 mmol) were added and the resulting mixture was stirred at reflux (81° C.) overnight. The clear reaction mixture was then cooled to room temperature, cooled to 4° C. for a couple of hours, and then filtered over a glass filter to remove the crystallized tosic acid. The filtrate was concentrated in vacuo (40° C., 50 mbar) to yield 778 mg of crude product (containing 2.5 wt % benzene) which was used without further purification in the next step.
[Compound]
Name
Tosic acid monohydrate
Quantity
0.132 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:4][CH:3]1[C:5]([O:7][CH2:8][CH3:9])=[O:6]>C1C=CC=CC=1>[OH:4][CH:3]([C:2]([CH3:10])=[CH2:1])[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Tosic acid monohydrate
Quantity
0.132 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC1(C(O1)C(=O)OCC)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
81 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The clear reaction mixture was then cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 4° C. for a couple of hours
FILTRATION
Type
FILTRATION
Details
filtered over a glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove the crystallized tosic acid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo (40° C., 50 mbar)

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OCC)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 778 mg
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.